![molecular formula C7H5IN2O B3026943 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1190321-89-1](/img/structure/B3026943.png)

4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Descripción general

Descripción

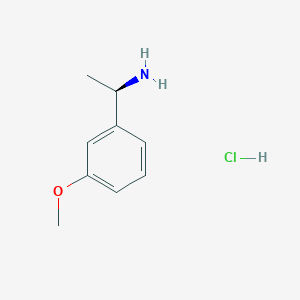

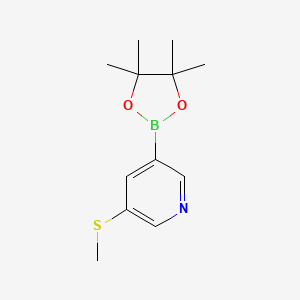

4-Iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a chemical compound with the empirical formula C7H5IN2. It has a molecular weight of 244.03 . This compound is a solid in form .

Molecular Structure Analysis

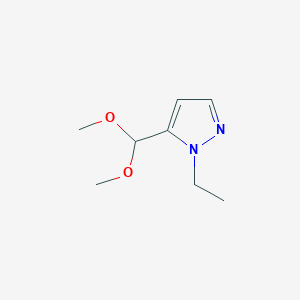

The molecular structure of 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can be represented by the SMILES stringIc1ccnc2[nH]ccc12 . The InChI key for this compound is PCHGYPNRADCIKG-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one are not detailed in the retrieved documents, 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against various targets .Physical And Chemical Properties Analysis

4-Iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a solid compound . Its empirical formula is C7H5IN2, and it has a molecular weight of 244.03 .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Overview: 4-Iodo-1H-pyrrolo[2,3-b]pyridin-2-one has attracted attention in medicinal chemistry due to its structural features and potential biological activities. Researchers explore its derivatives as potential drug candidates.

Specific Applications:- Anticancer Agents : Investigate the compound’s impact on cancer cell proliferation, apoptosis, and metastasis . It may serve as a lead compound for developing novel anticancer drugs.

Organic Synthesis and Annulation Reactions

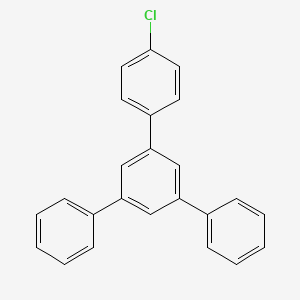

Overview: 4-Iodo-1H-pyrrolo[2,3-b]pyridin-2-one participates in annulation reactions, leading to the formation of complex heterocyclic structures.

Specific Applications:- Spiroindenes and Benzoindoles : Investigate its role in iodine-promoted annulation reactions to construct spiroindene-pyridoindole and benzoindole derivatives .

C–H Activation and Aza-Michael Addition

Overview: Sequential coupling reactions initiated by C–H activation and aza-Michael addition provide access to diverse compounds.

Specific Applications:Safety and Hazards

The safety information for 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one indicates that it is classified under GHS05 and GHS07. The hazard statements include H302 - Harmful if swallowed, H315 - Causes skin irritation, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation . Precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapors/spray, P264 - Wash thoroughly after handling, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Direcciones Futuras

Mecanismo De Acción

Target of Action

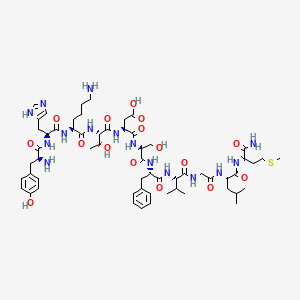

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities againstFGFR1, 2, and 3 . These fibroblast growth factor receptors (FGFRs) play crucial roles in cell differentiation, growth, and angiogenesis .

Mode of Action

Similar compounds have exhibited potentFGFR inhibitory activity . This suggests that 4-Iodo-1H,2H,3H-Pyrrolo[2,3-b]pyridin-2-one might interact with its targets (potentially FGFRs) by inhibiting their activity, thereby affecting the signaling pathways they are involved in .

Biochemical Pathways

Given the potential fgfr inhibitory activity, it can be inferred that the compound may affect pathways downstream of fgfrs, such as theRAS/MAPK and PI3K/AKT pathways , which are involved in cell proliferation, survival, and migration .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in breast cancer 4t1 cells . This suggests that 4-Iodo-1H,2H,3H-Pyrrolo[2,3-b]pyridin-2-one might have similar effects.

Propiedades

IUPAC Name |

4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCYGWNRRRKZPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CN=C2NC1=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001231199 | |

| Record name | 1,3-Dihydro-4-iodo-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | |

CAS RN |

1190321-89-1 | |

| Record name | 1,3-Dihydro-4-iodo-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-4-iodo-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3026860.png)

![tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3026861.png)

![Tert-butyl 7-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3026862.png)

![Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate](/img/structure/B3026863.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B3026866.png)

![Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3026874.png)